4-(Bromomethyl)thiazole CAS number 52829-53-5
4-(Bromomethyl)thiazole CAS number 52829-53-5
<An In-depth Technical Guide to 4-(Bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Bromomethyl)thiazole (CAS No. 52829-53-5), a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, elucidate its reactivity through mechanistic insights, and explore its applications in the development of therapeutic agents. This document is designed to be a practical resource, offering detailed experimental protocols, thorough analytical characterization data, and critical safety and handling information to empower researchers in their drug discovery endeavors. The thiazole moiety is a well-established pharmacophore, and understanding the utility of functionalized intermediates like 4-(Bromomethyl)thiazole is crucial for the rational design of novel drugs.[1][2][3][4]
Section 1: Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 4-(Bromomethyl)thiazole is essential for its effective use and safe handling in a laboratory setting.
Structural and General Data
| Property | Value |
| CAS Number | 52829-53-5[5] |
| Molecular Formula | C4H4BrNS[5][6] |
| Molecular Weight | 178.05 g/mol [5][6] |
| IUPAC Name | 4-(Bromomethyl)-1,3-thiazole[6] |
| Synonyms | Thiazole, 4-(bromomethyl)-[5][6] |
| Appearance | Off-white to beige crystalline solid[5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[5] |
Physicochemical Data
| Property | Value |
| Boiling Point | 228.6 ± 15.0 °C (Predicted)[5][6] |
| Density | 1.751 ± 0.06 g/cm³ (Predicted)[5] |
| Flash Point | 92.1 ± 20.4 °C[6] |
| Refractive Index | 1.613[6] |
Section 2: Synthesis and Mechanistic Insights
The primary synthetic route to 4-(Bromomethyl)thiazole involves the radical bromination of 4-methylthiazole. This transformation is a cornerstone reaction for introducing a reactive handle onto the thiazole scaffold.
Synthetic Workflow: Radical Bromination of 4-Methylthiazole
Caption: Workflow for the synthesis of 4-(Bromomethyl)thiazole.
Detailed Experimental Protocol
Materials:
-
4-Methylthiazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel (200-300 mesh)
-
Hexanes and Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-methylthiazole (1.0 eq.) in anhydrous CCl4.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN or BPO (0.05 eq.) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be initiated with a UV lamp or gentle heating.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 8:2 Hexanes:EtOAc).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous Na2S2O3, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to yield pure 4-(Bromomethyl)thiazole.
Causality of Experimental Choices:
-
Radical Initiator: AIBN or BPO is essential to initiate the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical required for the chain reaction.
-
Solvent: Carbon tetrachloride is a classic solvent for radical reactions due to its inertness and ability to dissolve the reactants.
-
Aqueous Workup: The thiosulfate wash quenches any unreacted bromine, while the bicarbonate wash neutralizes any acidic byproducts, ensuring a clean crude product for purification.
Section 3: Reactivity and Applications in Drug Discovery
The synthetic utility of 4-(Bromomethyl)thiazole stems from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the thiazole moiety into diverse molecular scaffolds.
Nucleophilic Substitution Reactions
The primary mode of reaction for 4-(Bromomethyl)thiazole is SN2-type displacement of the bromide by a wide range of nucleophiles.
Caption: Nucleophilic substitution at the bromomethyl group.
Role in Medicinal Chemistry
The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs with diverse therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3][4][7][8][9] 4-(Bromomethyl)thiazole serves as a key intermediate for the synthesis of these complex, biologically active molecules. For instance, derivatives of 4-(bromophenyl)-thiazol-2-amine have shown promising antimicrobial and anticancer activities.[2][9]
Section 4: Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of 4-(Bromomethyl)thiazole. The following are typical spectroscopic data.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the thiazole ring protons and the bromomethyl protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the thiazole ring and the bromomethyl group. |
| Mass Spec. | Molecular ion peak corresponding to the mass of the compound, often showing the characteristic isotopic pattern for bromine. |
| IR Spec. | Vibrational bands indicative of the C-H, C=N, and C-S bonds within the thiazole ring, as well as the C-Br stretch. |
Note: For detailed, predicted spectral data and protocols for acquiring such data, refer to specialized spectroscopic databases and resources.[10][11][12][13]
Section 5: Safety, Handling, and Storage
Due to its reactive nature, proper safety precautions are mandatory when handling 4-(Bromomethyl)thiazole.
Hazard Identification and Precautionary Measures
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14][15]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][16]
-
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a fume hood.[6][14][17] Avoid contact with skin, eyes, and clothing.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14][17] For long-term storage, keep under an inert atmosphere at 2-8°C.[5]
Section 6: Conclusion
4-(Bromomethyl)thiazole is a versatile and valuable building block in the synthesis of complex heterocyclic compounds with significant biological activity. Its straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and synthetic applications, as outlined in this guide, is paramount for its safe and effective utilization in the pursuit of novel therapeutic agents.
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